Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole and various aromatic aldehydes in the presence of a catalyst. For instance, a novel magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst has been used to efficiently synthesize tetrazolo[1,5-a]pyrimidine derivatives . The reaction is carried out in ethanol at 40°C, offering advantages such as short reaction time and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as recyclable catalysts and environmentally benign solvents, is encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules, such as DNA, have been studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it can bind to DNA and induce apoptosis in cancer cells . The compound’s structure allows it to fit into the grooves of the DNA helix, disrupting normal cellular processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure and has been studied for its anticancer properties.
Triazolo[1,5-a]pyrimidine:
Uniqueness
Cyclohexyl 5-methyl-7-(3-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific functional groups and the presence of a cyclohexyl ring
Properties
Molecular Formula |
C18H20N6O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
cyclohexyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N6O4/c1-11-15(17(25)28-14-8-3-2-4-9-14)16(23-18(19-11)20-21-22-23)12-6-5-7-13(10-12)24(26)27/h5-7,10,14,16H,2-4,8-9H2,1H3,(H,19,20,22) |
InChI Key |
CPEVBMFHRWYMIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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